BenchChemオンラインストアへようこそ!

GlcNAc beta(1-3)GalNAc-alpha-Thr

O-glycomics Mucin Biology Tissue-Specific Glycosylation

This chemically defined disaccharide-amino acid conjugate is the authentic Core 3 O-glycan structure, essential for β3Gn-T6 assays and mucin research. Unlike common Core 1/2 analogs, it provides the only valid control for studies in colon and GI tract biology. Procure this high-purity standard to ensure antibody specificity and accurate kinetic data in glycoscience workflows.

Molecular Formula C20H35N3O13
Molecular Weight 525.5 g/mol
CAS No. 286959-52-2
Cat. No. B3028716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlcNAc beta(1-3)GalNAc-alpha-Thr
CAS286959-52-2
Molecular FormulaC20H35N3O13
Molecular Weight525.5 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)NC(=O)C
InChIInChI=1S/C20H35N3O13/c1-6(11(21)18(31)32)33-20-13(23-8(3)27)17(15(29)10(5-25)35-20)36-19-12(22-7(2)26)16(30)14(28)9(4-24)34-19/h6,9-17,19-20,24-25,28-30H,4-5,21H2,1-3H3,(H,22,26)(H,23,27)(H,31,32)/t6-,9+,10+,11+,12+,13+,14-,15+,16-,17-,19+,20+/m1/s1
InChIKeyBMSPZGKRTLZXAV-RGVQASSVSA-N
Commercial & Availability
Standard Pack Sizes2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GlcNAc beta(1-3)GalNAc-alpha-Thr (CAS 286959-52-2) | Core 3 O-Glycan Building Block for Glycobiology Research


GlcNAc beta(1-3)GalNAc-alpha-Thr (CAS 286959-52-2) is a chemically defined disaccharide-amino acid conjugate that corresponds to the Core 3 O-glycan structure (GlcNAcβ1-3GalNAcα1-Ser/Thr), a fundamental precursor in mucin-type O-glycan biosynthesis [1]. This compound consists of N-acetylglucosamine (GlcNAc) linked via a β(1-3) glycosidic bond to N-acetylgalactosamine (GalNAc), which is in turn α-linked to an L-threonine residue, serving as a precise mimic of the naturally occurring Core 3 O-glycan epitope found on glycoproteins and mucins . Unlike the more abundant Core 1 (Galβ1-3GalNAc) or Core 2 (Galβ1-3[GlcNAcβ1-6]GalNAc) O-glycan cores, the Core 3 structure exhibits a restricted tissue distribution and distinct enzymatic synthesis pathway, conferring unique biological recognition properties [2].

Why Generic O-Glycan Core Substitution Fails: The Unique Enzymatic and Tissue Specificity of GlcNAc beta(1-3)GalNAc-alpha-Thr


Substituting GlcNAc beta(1-3)GalNAc-alpha-Thr with other O-glycan core structures (e.g., Core 1, Core 2) in experimental systems is scientifically invalid due to fundamentally distinct biosynthetic origins and biological contexts. Core 3 is synthesized by a dedicated enzyme, β3Gn-T6 (core 3 synthase), which transfers GlcNAc directly to the Tn antigen (GalNAcα-Ser/Thr) [1]. This pathway operates independently of Core 1 and Core 2 synthesis, which require prior galactosylation by C1GALT1. Critically, the tissue distribution of Core 3 is highly restricted—predominantly found in the stomach, small intestine, and colon [2]—while Core 1 and Core 2 are broadly expressed in many epithelial tissues [3]. This differential expression means that in relevant biological models (e.g., colonic mucosal studies), using a Core 1 or Core 2 analog would fail to recapitulate the native glycan landscape and could lead to erroneous conclusions regarding lectin binding, antibody specificity, or cellular interactions.

Quantitative Differentiation Evidence for GlcNAc beta(1-3)GalNAc-alpha-Thr: Head-to-Head Comparisons with Core O-Glycan Analogs


Distinct Tissue Distribution: Core 3 (GlcNAcβ1-3GalNAc) vs. Core 1 (Galβ1-3GalNAc) in the Gastrointestinal Tract

The Core 3 O-glycan (GlcNAcβ1-3GalNAc) exhibits a highly restricted expression pattern compared to the more ubiquitous Core 1 (Galβ1-3GalNAc) and Core 2 (Galβ1-3[GlcNAcβ1-6]GalNAc) structures. In the human gastrointestinal tract, Core 3 O-glycans are specifically expressed by epithelial cells in the jejunum and ileum, and predominate in the colon [1]. This contrasts sharply with Core 1 and Core 2, which are expressed in the stomach and duodenum [1]. This differential expression is not merely qualitative; it dictates which glycan epitopes are available for host-microbe interactions and lectin recognition in distinct anatomical niches [2].

O-glycomics Mucin Biology Tissue-Specific Glycosylation

Enzymatic Specificity: Core 3 Synthase (β3Gn-T6) Does Not Recognize Core 1 or Core 2 Substrates

The enzyme responsible for Core 3 biosynthesis, β3Gn-T6 (core 3 synthase), exhibits strict substrate specificity. It transfers GlcNAc directly to the Tn antigen (GalNAcα-Ser/Thr) to form the Core 3 structure (GlcNAcβ1-3GalNAcα1-Ser/Thr) [1]. This enzyme does not act on Core 1 (Galβ1-3GalNAc) or Core 2 substrates; those are instead synthesized by distinct enzymes (C1GALT1 and GCNT1, respectively) [2]. In a functional proof-of-concept study, B3GNT6 was specifically utilized to detect O-GalNAc (Tn antigen) in cells, while GCNT1 was used to detect Core-1 O-glycan, demonstrating orthogonal enzymatic recognition that precludes functional substitution [2].

Enzymology Glycosyltransferase Specificity Biochemical Assays

In Vivo Functional Compensation: Core 3 Knockout Mice Reveal Non-Redundant Roles with Core 1

Genetic knockout studies in mice demonstrate that Core 1 and Core 3 O-glycans have non-redundant biological functions. Mice lacking core 3 transferase (C3Gnt−/−) exhibit a distinct colonic Muc2 O-glycan profile compared to wild-type and intestinal epithelial cell-specific core 1 knockout (IEC C1Galt1−/−) mice [1]. Specifically, Muc2 from the distal colon of WT and C3Gnt−/− mice carried a mixture of core 1- or core 2-type glycans, whereas Muc2 from IEC C1Galt1−/− mice carried highly sialylated core 3- and core 4-type glycans [1]. This demonstrates that the loss of one core structure (e.g., Core 1) leads to a compensatory upregulation of the other (Core 3/4), but the resulting glycan profile and its biological properties are significantly altered, underscoring that these structures are not functionally interchangeable in vivo [1].

Knockout Mouse Models Mucosal Immunology Glycobiology

Lectin Binding Discrimination: Core 3 (GlcNAcβ1-3GalNAc) is Not Recognized by T-Antigen (Core 1) Specific Lectins

Lectin binding studies demonstrate clear discrimination between Core 3 (GlcNAcβ1-3GalNAc) and Core 1 (Galβ1-3GalNAc, also known as T-antigen) structures. Antisera raised against the trisaccharide Galβ1-3(GlcNAcβ1-6)GalNAc showed no cross-reactivity with T antigenic structures bearing the Galβ1-3GalNAc moiety, indicating that even minor structural variations in the core region dramatically alter immunoreactivity [1]. While direct lectin binding data for Core 3 is less abundant than for Core 1/2, the well-established specificity of lectins like PNA (peanut agglutinin) for Core 1 (Galβ1-3GalNAc) implies that Core 3, which lacks the terminal galactose, will not be bound by these commonly used probes .

Lectin Histochemistry Glycan Profiling Affinity Chromatography

Biotechnological Production Challenge: Core 3 is More Difficult to Produce in Yeast than Core 1

The production of Core 3 O-glycans in heterologous expression systems is significantly more challenging than Core 1. While a Saccharomyces cerevisiae strain capable of producing mucin-type core 1 structure (Galβ1-3GalNAcα1-O-Ser/Thr) has been established, a strain producing the core 3 structure (GlcNAcβ1-3GalNAcα1-O-Ser/Thr) has historically been difficult to construct [1]. Successful Core 3 production in yeast required specific optimization of manganese ion (Mn²⁺) concentration, with the highest in vitro β3Gn-T6 activity observed at Mn²⁺ concentrations of 10 mM and above, and MnCl₂ supplementation increasing core 3 accumulation by up to 25% on a MUC1 acceptor peptide [1]. This underscores the greater technical barrier to producing Core 3 glycans, making well-characterized, high-purity synthetic compounds like GlcNAc beta(1-3)GalNAc-alpha-Thr a critical resource for researchers who cannot produce this structure in-house.

Glycoengineering Synthetic Biology Biomanufacturing

Optimal Research and Industrial Applications for GlcNAc beta(1-3)GalNAc-alpha-Thr Based on Quantitative Differentiation


1. Validating Core 3-Specific Antibodies and Lectins for Colon Cancer Biomarker Studies

Given the restricted tissue distribution of Core 3 O-glycans to the colon, jejunum, and ileum [1], and the non-redundant roles of Core 3 in mucin biology demonstrated in knockout mice [2], GlcNAc beta(1-3)GalNAc-alpha-Thr is the definitive positive control for developing and validating Core 3-specific antibodies or lectins. Researchers studying altered glycosylation in colorectal cancer, where Core 3 expression may be dysregulated, can use this compound to ensure their detection reagents do not cross-react with the more abundant Core 1 or Core 2 structures, which are expressed in other GI tract regions [1].

2. Substrate Specificity Assays for Core 3 Synthase (β3Gn-T6) and Related Glycosyltransferases

This compound serves as the authentic reaction product standard for β3Gn-T6 (core 3 synthase) activity assays. Since β3Gn-T6 specifically transfers GlcNAc to GalNAcα-Ser/Thr (Tn antigen) and does not act on Core 1 or Core 2 substrates [3], GlcNAc beta(1-3)GalNAc-alpha-Thr is essential for HPLC or MS-based quantification of enzyme kinetics, inhibitor screening, and specificity studies. It is also a critical substrate for studying downstream enzymes that further elongate Core 3 to form Core 4 or poly-N-acetyllactosamine extensions [3].

3. Glycoengineering Standards for Producing Core 3-Modified Biotherapeutics

As the biopharmaceutical industry increasingly explores glycoengineering to modulate therapeutic protein half-life and effector functions, Core 3 O-glycans represent an underexplored avenue. However, the production of Core 3 in yeast and other heterologous systems is challenging and requires precise optimization of metal ion cofactors [4]. GlcNAc beta(1-3)GalNAc-alpha-Thr provides an essential analytical standard for LC-MS/MS method development to monitor and quantify Core 3 glycosylation on candidate biotherapeutics, enabling quality control and process development in glycoengineering workflows.

4. Competitive Inhibition Studies to Probe Core 3-Mediated Host-Microbe Interactions

The colon-specific expression of Core 3 O-glycans suggests they play a key role in shaping the colonic microbiota and mediating pathogen adhesion. GlcNAc beta(1-3)GalNAc-alpha-Thr can be used as a soluble competitor in bacterial adhesion assays to determine if specific commensal or pathogenic strains utilize Core 3 structures as receptors. Its defined structure ensures that any observed inhibition is specifically attributable to the Core 3 epitope, not to other, more common O-glycan cores that would confound studies using complex mucin preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for GlcNAc beta(1-3)GalNAc-alpha-Thr

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.